molecular formula C14H17BrN4OS B2683018 5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine CAS No. 2379987-39-8

5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine

Cat. No.: B2683018
CAS No.: 2379987-39-8
M. Wt: 369.28
InChI Key: XUCDEDYJGALMFP-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a bromine atom, a morpholine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the pyrimidine core and the thiophene ring . The reaction conditions often include the use of palladium catalysts, boron reagents, and base in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4OS/c15-11-8-16-14(17-9-11)18-10-12(13-2-1-7-21-13)19-3-5-20-6-4-19/h1-2,7-9,12H,3-6,10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCDEDYJGALMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC2=NC=C(C=N2)Br)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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